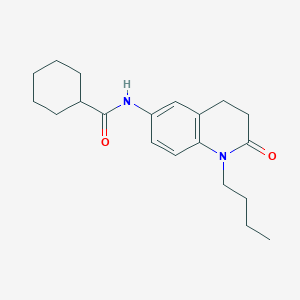

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Description

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroquinolinone core fused with a cyclohexanecarboxamide moiety. The structure includes a 1-butyl substituent at the nitrogen of the tetrahydroquinolinone ring and a cyclohexanecarboxamide group at the 6-position.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-2-3-13-22-18-11-10-17(14-16(18)9-12-19(22)23)21-20(24)15-7-5-4-6-8-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZVOXXPZZJBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.

Cyclohexanecarboxamide Formation: The final step involves the coupling of the quinoline derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has demonstrated significant antimicrobial activity against various resistant bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways.

Anticancer Activity

Research indicates that this compound may act as an enzyme inhibitor, potentially blocking key enzymes involved in critical cellular processes. This inhibition can disrupt pathways necessary for the growth and survival of cancer cells. In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Research Findings

Numerous studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vivo Studies : Animal models have shown that this compound can significantly inhibit tumor growth. In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

- Antimicrobial Efficacy : The compound has been tested against various bacterial strains with promising results. Studies indicate that it disrupts bacterial membranes and inhibits vital biosynthetic pathways essential for bacterial survival .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

- Examples : H₂L₁–H₂L₉ (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, H₂L₉) .

- Key Differences :

- Substituents : The target compound lacks the thiourea (-NHC(S)NH-) bridge present in H₂L₁–H₂L₉, replacing it with a direct amide linkage.

- Conformation : Both classes feature a cyclohexane ring in a chair conformation, but the thiourea derivatives exhibit intramolecular N–H···O hydrogen bonds, forming pseudo-six-membered rings. This stabilizes their planar geometry, whereas the target compound’s 1-butyl group may introduce steric effects .

- Synthesis: Thiourea derivatives are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines, while the target compound likely involves amide coupling between a tetrahydroquinolinone intermediate and cyclohexanecarbonyl chloride .

b. Chiral Tetrahydroquinolinone Derivatives

- Example: (S)- and (R)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide .

- Key Differences: Functional Groups: The chiral analog includes a thiophene-carboximidamide group and a methylpyrrolidine substituent, enhancing hydrogen-bonding and stereochemical complexity. Biological Relevance: The chiral compound was evaluated for optical activity ([α] = ±18.0°) and purity (99.3–100% ee), suggesting pharmaceutical applications. No such data are available for the target compound .

c. Propionamide-Tetrahydroisoquinolin Derivatives

- Example: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide .

- Key Differences: Backbone: The comparator has a fused tetrahydroisoquinolin system, increasing aromaticity and rigidity compared to the target compound’s single tetrahydroquinolinone ring. Molecular Weight: The propionamide derivative (MW: 363.45 g/mol) is lighter than the target compound (estimated MW: ~340–360 g/mol), impacting solubility and bioavailability .

Conformational and Crystallographic Analysis

- Cyclohexane Ring Puckering : Both the target compound and H₂L₉ derivatives adopt chair conformations. However, H₂L₉’s thiourea bridge allows for intramolecular hydrogen bonding, reducing ring flexibility. In contrast, the target compound’s amide group may participate in intermolecular interactions .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis pathways, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O |

| Molecular Weight | 350.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors, which can lead to various biological effects including:

- Anticancer Activity : The compound may inhibit cell proliferation by targeting pathways involved in cancer cell growth.

- Cytotoxic Effects : Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines such as P388 and L1210 cells .

Anticancer Potential

Recent studies have evaluated the cytotoxic effects of compounds related to the tetrahydroquinoline structure against human cancer cell lines. For instance, a series of related compounds demonstrated IC50 values lower than conventional chemotherapeutics like melphalan when tested against a panel of human tumors . This suggests that this compound could possess similar or enhanced anticancer properties.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis involving derivatives of tetrahydroquinoline revealed that modifications in substituents significantly affect their biological activity. For example, variations in the alkyl chain length and functional groups can enhance binding affinity to target proteins or receptors involved in tumorigenesis . Such insights are crucial for optimizing the pharmacological profile of this compound.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Tetrahydroquinoline Core : Starting from readily available precursors such as anilines and cyclohexanones.

- Introduction of Butyl Group : This can be achieved through alkylation reactions.

- Carboxamide Formation : Final steps involve amide coupling reactions to attach the cyclohexanecarboxylic acid moiety.

Q & A

Q. What are the key considerations for designing a synthetic route for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydroquinoline core. Key steps include:

- Cyclohexanecarboxylic acid activation via carbodiimide coupling agents (e.g., DCC or EDC) to form the amide bond.

- Substituent introduction (e.g., butyl group at position 1) using alkylation or reductive amination under controlled pH and temperature.

- Optimization of reaction conditions : Solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps), temperature (60–120°C for amidation), and catalysts (e.g., Pd/C for hydrogenation).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final product.

Structural confirmation requires NMR (¹H/¹³C for regiochemistry) and HRMS (for molecular ion verification) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- X-ray crystallography to resolve the 3D conformation, particularly the chair conformation of the cyclohexane ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions in the tetrahydroquinoline moiety) .

- FT-IR spectroscopy to validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bending (~1550 cm⁻¹).

- 2D NMR (COSY, HSQC) to assign coupling between the butyl chain and the tetrahydroquinoline core, ensuring no side reactions (e.g., over-alkylation) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodological Answer : Begin with target-specific assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations and comparison to positive controls (e.g., cisplatin) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes. Include negative controls (solvent-only) and replicates (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Address this by:

- Replicating assays under standardized conditions (e.g., ATCC cell lines, identical media).

- Re-evaluating compound purity via HPLC (≥98% purity threshold) and LC-MS to detect trace byproducts.

- Exploring structural analogs (e.g., varying alkyl chain length or substituents) to isolate structure-activity relationships (SAR). Cross-reference findings with computational models (e.g., molecular docking) to validate target binding hypotheses .

Q. What strategies optimize low synthetic yields in the final amidation step?

- Methodological Answer : Low yields may result from steric hindrance or poor nucleophilicity. Mitigate via:

- Activating agents : Switch from DCC to HATU for better coupling efficiency.

- Microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional).

- Solvent optimization : Use DCM for bulky intermediates or THF for enhanced solubility.

Monitor progress with TLC (silica GF₂₅₄, UV visualization) and in-situ FT-IR to track carbonyl formation .

Q. How can computational modeling enhance understanding of this compound’s mechanism?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study:

- Binding affinity to target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.

- Solvent interactions : Predict solubility via COSMO-RS calculations.

- Metabolic stability : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 interactions.

Validate predictions with crystallographic data (e.g., protein-ligand co-crystals) and QSAR models .

Q. What experimental approaches address crystallography challenges for this compound?

- Methodological Answer : Crystallization difficulties often stem from conformational flexibility. Solutions include:

- Co-crystallization with stabilizing agents (e.g., cyclodextrins).

- Vapor diffusion (sitting-drop method) using mixed solvents (e.g., hexane/ethyl acetate).

- Low-temperature data collection (100 K) to reduce thermal motion artifacts.

Refinement should prioritize hydrogen-bond networks (e.g., R²²(8) motifs) and anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.